2,5-Dibenzyloxyphenylacetic acid

Descripción general

Descripción

2,5-Dibenzyloxyphenylacetic acid is a useful building block for the synthesis of organic compounds. It is often used in research as a reaction component or intermediate .

Synthesis Analysis

This compound has been shown to be effective in the synthesis of complex compounds and useful scaffolds . It can also be used as a reagent for high-quality fine chemicals . An improved method for the synthesis of phenylacetic acid derivatives via carbonylation has been reported .Molecular Structure Analysis

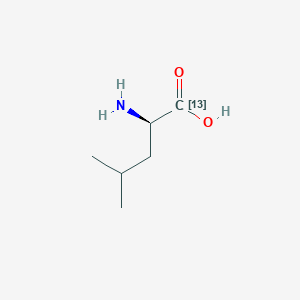

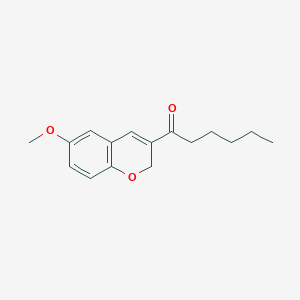

The molecular formula of this compound is C22H20O4 . The molecular weight is 348.39 g/mol .Chemical Reactions Analysis

This compound is often used in research as a reaction component or intermediate . It has been shown to be effective in the synthesis of complex compounds .Aplicaciones Científicas De Investigación

Chromogenic Detection Systems

A study by Fossati, Prencipe, and Berti (2010) highlighted the development of an improved chromogenic detection system that was coupled with enzyme oxidation of uric acid, resulting in a direct method for assaying uric acid in biological fluids. This system was part of the Sera-Pak line of clinical chemistry reagents and was used for manual or automated procedures (Fossati et al., 2010).

In Vivo Metabolism Studies

Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. They identified several metabolites of 2C-B, suggesting two metabolic pathways: oxidative deamination leading to aldehyde, alcohol, and carboxylic acid metabolites, and an alternative pathway leading to 2-O-desmethyl or 5-O-desmethyl metabolites (Kanamori et al., 2002).

Antioxidant Effects in Biological Systems

Guzmán et al. (2007) evaluated the effect of 2,5-dihydroxybenzoic acid, derived from Acetyl salicylic acid (ASA), and vitamin A on certain enzyme levels in the brains of rats exposed to hyperoxia. They found significant increases in enzyme activity and GSH levels, shedding light on the biochemical response to various types of antioxidant substances (Guzmán et al., 2007).

Controlled Drug Release Systems

Research by Alcántara Blanco et al. (2020) involved encapsulating two dibenzylideneacetone (DBA) analogs in poly(lactic acid) (PLA) membranes. These analogs, including DBA derivatives, were evaluated for applications like controlled drug release systems and tissue engineering, highlighting their potential in biomedical fields (Alcántara Blanco et al., 2020).

Enzymatic Synthesis and Metabolic Pathways

The study by Salem et al. (2006) synthesized novel phenoxybenzoylphenyl acetic acids and evaluated them for inhibition of enzyme isozymes. These compounds were found to be potent inhibitors and exhibited potential for pharmacokinetic applications (Salem et al., 2006).

Glycan Analysis Techniques

Hronowski et al. (2020) reported on the use of 2-aminobenzoic acid for labeling N-glycans on a MALDI target. This method showed increased sensitivity for glycan identification and simplified sample preparation, useful in glycan analysis and potentially in diagnostic applications (Hronowski et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is often used in research as a reaction component or intermediate .

Mode of Action

It is known to be a useful building block for the synthesis of organic compounds .

Biochemical Pathways

This process involves the transformation of dietary phenylalanine into phenylpyruvic acid (PPY), which is then converted into phenylacetic acid through two distinct thiamine pyrophosphate-dependent pathways .

Análisis Bioquímico

Biochemical Properties

2,5-Dibenzyloxyphenylacetic acid plays a significant role in biochemical reactions as a useful building block for the synthesis of complex compounds and useful scaffolds . It interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of high-quality fine chemicals . The nature of these interactions often involves the formation of covalent bonds with reactive intermediates, enhancing the efficiency of biochemical reactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the oxidative stress-response system by disrupting cellular glutathione homeostasis . This disruption can lead to alterations in cell function, including changes in redox homeostasis and stress-activated signal transduction pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form covalent bonds with reactive intermediates, leading to the inhibition or activation of specific enzymes involved in metabolic pathways . These interactions can result in changes in gene expression, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions (2°C - 8°C) and can be used effectively in various biochemical reactions . Long-term effects on cellular function may include alterations in redox homeostasis and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it may lead to toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis . Threshold effects observed in these studies highlight the importance of dosage optimization for achieving desired outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into reactive intermediates . These interactions can affect metabolic flux and metabolite levels, ultimately influencing cellular function and energy homeostasis. The compound’s role in metabolic pathways underscores its significance in biochemical research and applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall impact on cellular function.

Propiedades

IUPAC Name |

2-[2,5-bis(phenylmethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O4/c23-22(24)14-19-13-20(25-15-17-7-3-1-4-8-17)11-12-21(19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIBJZFUZRSKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564214 | |

| Record name | [2,5-Bis(benzyloxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79755-47-8 | |

| Record name | [2,5-Bis(benzyloxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine](/img/structure/B1628319.png)

![1-[(2,2-Dimethoxyethyl)sulfanyl]-4-iodobenzene](/img/structure/B1628320.png)